2-(4-Chloro-3-methylphenyl)butanoic acid
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Overview
Description
2-(4-Chloro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13ClO3. It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 4-chloro-3-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methylphenol with butyric anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(4-Chloro-3-methylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-2-methylphenoxy)butanoic acid
- 2-(4-Chlorophenyl)butanoic acid
- 3-(4-Chloro-3-methylphenyl)propanoic acid
Uniqueness
2-(4-Chloro-3-methylphenyl)butanoic acid is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
81720-79-8 |
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Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-3-9(11(13)14)8-4-5-10(12)7(2)6-8/h4-6,9H,3H2,1-2H3,(H,13,14) |
InChI Key |
GNDDKWBCTYCGFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)C)C(=O)O |
Origin of Product |
United States |
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